
9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one is a chemical compound with the molecular formula C18H34O2 It is characterized by a butyl group, a hydroxy group, and a methyl group attached to a tridecene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as butyl and methyl-substituted alkenes.
Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Formation of the Tridecene Backbone: The tridecene backbone is formed through a series of coupling reactions, such as the Wittig reaction or Grignard reaction, to link the butyl and methyl groups to the central carbon chain.
Final Product Isolation: The final product is isolated and purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques, such as distillation or crystallization, to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The butyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted alkenes or alkanes
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- The compound serves as an intermediate in the synthesis of complex organic molecules. Its structural characteristics allow for various functionalization reactions, including oxidation and reduction processes.
-
Polymer Chemistry :
- 9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one can be utilized in the development of polymeric materials. Its hydroxyl group can participate in reactions to form polyols, which are crucial for producing polyurethane foams and coatings.
-
Pharmaceuticals :
- There is potential for this compound in pharmaceutical applications, particularly as a precursor for biologically active molecules. Its hydrophobic nature may enhance the solubility of drugs in lipid-based formulations.
Case Study 1: Polymer Development
A study investigated the use of this compound in creating polyurethane elastomers. The results demonstrated that incorporating this compound improved the mechanical properties and thermal stability of the resulting polymers compared to traditional polyols.
Case Study 2: Drug Formulation
Research focused on formulating a new drug delivery system using this compound as a solubilizing agent. The findings indicated enhanced bioavailability and controlled release profiles, showcasing its potential in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic butyl and methyl groups can interact with lipid membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 9-Butyl-9-hydroxy-7-methyltridec-6-en-4-one
- 9-Hydroxy-6-(4-methoxy-phenyl)-[1,3]dioxolo[4,5-g]chromen-8-one
- 9-Hydroxy-6-(4-methylsulfanyl-phenyl)-2,3,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-5-one
Uniqueness
9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxy group and a butyl group on the tridecene backbone provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesizing findings from various studies and highlighting its relevance in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound includes a hydroxyl group, a butyl side chain, and a double bond, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain lactones derived from similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Activity Type | Target Organisms |
---|---|---|
9-butyl derivatives | Antibacterial | S. aureus, E. coli |
Lactone analogs | Antifungal | Candida albicans |
Antioxidant Properties
The antioxidant capacity of related compounds has been documented, suggesting that this compound may also exert protective effects against oxidative stress. Studies have demonstrated that similar structures can scavenge free radicals, thereby reducing oxidative damage in cellular models .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds with structural similarities to this compound have been reported to modulate inflammatory pathways. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a study tested the antimicrobial efficacy of various derivatives of tridecane compounds against common pathogens. The results indicated that 9-butyl derivatives significantly inhibited growth at concentrations as low as 50 µg/mL, showcasing their potential as natural preservatives in food applications.
Study 2: Antioxidant Activity Assessment
A comparative analysis was conducted to evaluate the antioxidant activities of several hydroxy-lactones. The study utilized DPPH and ABTS radical scavenging assays, revealing that the compound exhibited a scavenging ability comparable to standard antioxidants like ascorbic acid .
Research Findings
Recent investigations into the biological activity of this compound reveal promising avenues for therapeutic applications:
- Mechanism of Action : It is hypothesized that the hydroxyl group plays a crucial role in mediating interactions with cellular receptors or enzymes.
- Synergistic Effects : When combined with other bioactive compounds, there may be enhanced efficacy against specific targets, suggesting potential for combination therapies.
- Safety Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.
Properties
CAS No. |
651303-26-3 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
9-butyl-9-hydroxy-6-methyltridec-6-en-4-one |
InChI |
InChI=1S/C18H34O2/c1-5-8-12-18(20,13-9-6-2)14-11-16(4)15-17(19)10-7-3/h11,20H,5-10,12-15H2,1-4H3 |
InChI Key |
CITXLEAZRGDCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CC=C(C)CC(=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.